

A Comparative Guide to the Pharmacokinetic Profiles of MTHFD2 Inhibitors

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Compound of Interest		
Compound Name:	DS18561882	
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This guide offers a detailed comparison of the pharmacokinetic profiles of emerging small molecule inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon metabolism and a promising target in oncology.[1] The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate compounds for further preclinical and clinical investigation.

Introduction to MTHFD2 and its Inhibition

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in the one-carbon metabolic pathway, which is essential for the synthesis of nucleotides and other macromolecules necessary for rapid cell proliferation.[2] Notably, MTHFD2 is highly expressed in a wide array of tumors while having minimal expression in normal adult tissues, making it an attractive and potentially selective target for cancer therapy.

[2] A growing number of small molecule inhibitors targeting MTHFD2 are in development, each with a unique pharmacological profile. This guide focuses on comparing the available pharmacokinetic data for some of these pioneering compounds.

Comparative Pharmacokinetic Profiles

The following table summarizes the available quantitative pharmacokinetic data for two MTHFD2 inhibitors, **DS18561882** and TH9619, in mice. While other inhibitors such as LY345899 and DS44960156 have been identified and studied for their in vivo efficacy, detailed



pharmacokinetic parameters for these compounds are not readily available in the public domain and are therefore not included in this direct comparison.[3][4]

Compoun d	Dosing Route	Dose (mg/kg)	Cmax	t1/2 (hours)	AUC	Animal Model
DS185618 82	Oral	30	11.4 μg/mL	2.21	64.6 μg·h/mL	Mice
Oral	100	56.5 μg/mL	2.16	264 μg·h/mL	Mice	
Oral	300	90.1 μg/mL	2.32	726 μg⋅h/mL	Mice	
TH9619	Subcutane ous	10	26 μΜ	1.7	Not Reported	NOG Mice[5]

Detailed Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from in vivo studies in mouse models. The following is a generalized protocol representative of the methodologies typically employed in such studies.

In Vivo Pharmacokinetic Study in Mice

- 1. Animal Models and Housing:
- Studies are typically conducted in immunocompromised (e.g., NOG or NOD-SCID) or immunocompetent mouse strains, depending on the experimental objective.
- Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water. For studies involving compounds like TH9619, a low-folate diet may be administered to enhance inhibitor potency.
- 2. Compound Formulation and Administration:



- **DS18561882** (Oral Administration): The compound is typically formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose. Administration is performed via oral gavage at the specified doses.
- TH9619 (Subcutaneous Administration): The compound is dissolved in a suitable vehicle for subcutaneous injection. The formulation is administered as a single bolus at the specified dose.

3. Blood Sampling:

- Following compound administration, blood samples are collected at multiple time points to characterize the absorption, distribution, and elimination phases.
- Typical time points for blood collection may include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Blood is collected via appropriate methods, such as tail vein or retro-orbital sampling, into tubes containing an anticoagulant (e.g., EDTA).
- 4. Plasma Preparation and Bioanalysis:
- Plasma is separated from whole blood by centrifugation.
- The concentration of the MTHFD2 inhibitor in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

- The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
 - Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
 - Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

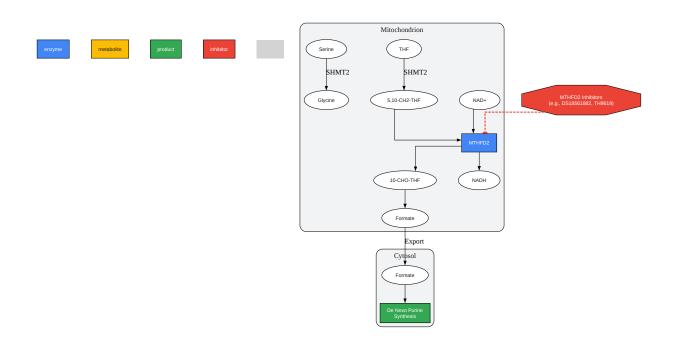


- t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
- AUC (Area Under the Curve): The total drug exposure over time.
- Pharmacokinetic modeling is performed using specialized software to determine these parameters.

MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway, which is critical for providing one-carbon units for nucleotide biosynthesis.





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Caption: MTHFD2's role in mitochondrial one-carbon metabolism for purine synthesis.



Discussion

The available pharmacokinetic data, though limited, provides valuable insights into the in vivo behavior of these MTHFD2 inhibitors. **DS18561882** demonstrates dose-proportional increases in exposure (AUC and Cmax) following oral administration in mice, with a half-life of approximately 2.2-2.3 hours. This suggests predictable oral bioavailability and clearance kinetics.

TH9619, when administered subcutaneously, also shows rapid absorption with a Cmax of 26 μ M and a relatively short half-life of 1.7 hours in NOG mice.[5] The different routes of administration for these two compounds make a direct comparison of parameters like Cmax and AUC challenging. However, both compounds exhibit half-lives that would likely necessitate frequent dosing in preclinical efficacy studies to maintain therapeutic concentrations.

The lack of publicly available, detailed pharmacokinetic data for other promising MTHFD2 inhibitors like LY345899 and DS44960156 highlights a critical gap in the comparative landscape.[3][4] As research in this area progresses, the publication of comprehensive pharmacokinetic profiles for a wider range of MTHFD2 inhibitors will be crucial for the rational design of future clinical trials.

In conclusion, the development of MTHFD2 inhibitors represents a promising therapeutic strategy in oncology. The pharmacokinetic data presented here for **DS18561882** and TH9619 provide a foundational understanding of their in vivo disposition. Further comparative studies, including head-to-head pharmacokinetic profiling and assessment of oral bioavailability for a broader range of MTHFD2 inhibitors, are warranted to accelerate the clinical translation of this important class of anticancer agents.

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